molecular formula C12H15NO2 B14807469 2-Cyclopropoxy-4-(dimethylamino)benzaldehyde

2-Cyclopropoxy-4-(dimethylamino)benzaldehyde

Cat. No.: B14807469
M. Wt: 205.25 g/mol
InChI Key: BUVAHWFYHDXCFW-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a dimethylamino group attached to a benzaldehyde core. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-(dimethylamino)benzaldehyde typically involves the reaction of 4-(dimethylamino)benzaldehyde with cyclopropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and scalability, making it possible to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclopropoxy-4-(dimethylamino)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-(dimethylamino)benzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-4-(dimethylamino)benzaldehyde is unique due to the combination of the cyclopropoxy and dimethylamino groups, which confer distinct steric and electronic properties. These properties make it a valuable compound for various chemical transformations and applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-cyclopropyloxy-4-(dimethylamino)benzaldehyde

InChI

InChI=1S/C12H15NO2/c1-13(2)10-4-3-9(8-14)12(7-10)15-11-5-6-11/h3-4,7-8,11H,5-6H2,1-2H3

InChI Key

BUVAHWFYHDXCFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=O)OC2CC2

Origin of Product

United States

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